Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate

Lipophilicity Membrane permeability Lead optimization

Kinase inhibitor lead optimization often requires rigid, non-flat scaffolds to reduce entropic penalties and escape flat SAR, but standard N1-alkyl analogs lack conformational constraint. This heterocyclic building block solves that need: - **Cyclobutylmethyl ring**: 26 kcal/mol ring strain & restricted flexibility for target-binding entropy gains (LogP 1.66). - **Orthogonal handles**: 4-NH₂ for acylation/sulfonylation + 2-COOCH₃ for amidation/hydrolysis; supports 100-compound matrices. - **Fragment-ready**: MW 208 Da, 3 rotatable bonds, TPSA 57.25 Ų. 98% purity, dry 2-8°C storage.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13632862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN1CC2CCC2)N
InChIInChI=1S/C11H16N2O2/c1-15-11(14)10-5-9(12)7-13(10)6-8-3-2-4-8/h5,7-8H,2-4,6,12H2,1H3
InChIKeyYMWXDRXCSVZXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-1-(Cyclobutylmethyl)-1H-Pyrrole-2-Carboxylate Overview


Methyl 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylate (CAS 1467871-04-0, C₁₁H₁₆N₂O₂, MW 208.26 g/mol) is a heterocyclic building block featuring a pyrrole-2-carboxylate core with a 4-amino electron-donating group and a conformationally constrained N1-cyclobutylmethyl substituent . This compound belongs to the pyrrole-2-carboxylate ester family—a privileged scaffold in kinase inhibitor and antimicrobial drug discovery programs [1]. Unlike simpler N1-alkyl analogs, the cyclobutylmethyl moiety introduces ring strain (~26 kcal/mol) and restricted conformational freedom that can be exploited for target-binding entropy optimization [2]. Commercially available at 98% purity with defined storage conditions (sealed, dry, 2–8 °C), it serves as a versatile intermediate for amide coupling, ester hydrolysis, and electrophilic aromatic substitution reactions .

Building block
N1-cyclobutylmethyl pyrrole-2-carboxylate scaffold for medicinal chemistry SAR
Conformational constraint
Pre-organized cyclobutane ring may reduce entropic penalty in rigid binding pockets
Orthogonal handles
4-NH₂ and COOCH₃ enable independent derivatization for parallel library synthesis
Lipophilicity window
Intermediate LogP compared to methyl and benzyl analogs; may avoid metabolic oxidation risk

N1-Substitution Differentiation: Cyclobutylmethyl vs. Alkyl Analogs


Pyrrole-2-carboxylate building blocks with identical core functional groups (4-NH₂, 2-COOCH₃) but different N1-substituents are not interchangeable in medicinal chemistry campaigns. The N1-substituent governs lipophilicity (LogP), conformational entropy, metabolic stability, and target-binding complementarity—all critical parameters in lead optimization [1]. For instance, the N1-methyl analog (LogP 0.98) may exhibit insufficient membrane permeability, while the N1-benzyl analog (LogP 1.91) risks CYP450-mediated oxidation of the benzylic position [2]. The cyclobutylmethyl group occupies a distinct physicochemical niche: it delivers a LogP of 1.66—higher than methyl yet lower than benzyl—while the cyclobutane ring's conformational constraint offers entropic advantages in rigid binding pockets that linear or branched alkyl chains cannot replicate . Substituting one N1-alkyl variant for another without experimental validation therefore risks collapsing potency, altering selectivity, or introducing metabolic hot spots.

Target Cyclobutylmethyl: intermediate LogP, no benzylic site, constrained ring
N1-methyl analog Lower LogP may limit passive membrane permeability
Target Cyclobutane ring restricts conformational freedom, pre-organizes substituent
N1-isopropyl analog Freely rotating branched alkyl lacks conformational constraint
Target Saturated cyclobutane surface; no benzylic oxidation susceptibility
N1-benzyl analog Planar aromatic ring prone to CYP450-mediated benzylic oxidation

Quantitative Comparison: Cyclobutylmethyl vs. N1-Alkyl Analogs


LogP Differentiation: Cyclobutylmethyl vs. N1-Methyl

The target compound exhibits a computed LogP of 1.657 (ChemScene) , compared with 0.975 for the N1-methyl analog (Molbase) [1]. This ΔLogP of +0.68 translates to an approximately 4.8-fold increase in octanol-water partition coefficient, predicting superior passive membrane permeability while remaining below the LogP > 3 threshold associated with poor solubility and increased promiscuity [2]. The N1-benzyl analog (LogP 1.905, LeYan) is 0.25 log units more lipophilic than the target, placing the cyclobutylmethyl variant in a favorable intermediate lipophilicity window.

LogP Comparison
Reported
ΔLogP +0.68 vs N1-methyl (∼4.8× higher partitioning); −0.25 vs N1-benzyl
May support enhanced passive permeability relative to methyl analog while avoiding benzyl metabolic risk
Computed values; experimental LogP may differ
Lipophilicity Membrane permeability Lead optimization

Steric Bulk and Molecular Weight Comparison

The target compound has a molecular weight of 208.26 g/mol and a heavy atom count of 15, compared to 154.17 g/mol (13 heavy atoms) for the N1-methyl analog [1]. This 35% mass increase reflects the cyclobutylmethyl group (C₅H₉, 69.1 Da) replacing a methyl group (CH₃, 15.0 Da). The cyclobutane ring introduces a sterically demanding, puckered geometry with a dihedral angle of approximately 28° between adjacent carbons, creating a distinct three-dimensional footprint that differs fundamentally from the planar benzyl analog (MW 230.26) or the branched isopropyl analog (MW 182.22) [2].

Steric & MW Comparison
Reported
MW 208.26 Da, 15 heavy atoms (+35% vs methyl); puckered cyclobutane ring ∼28°
Unique steric footprint may fill hydrophobic sub-pockets inaccessible to methyl or benzyl
Conformational impact requires target-specific docking
Steric parameters Structure-activity relationship Fragment-based drug design

TPSA Equivalence Enables Isolated LogP Tuning

All four N1-substituted 4-amino-pyrrole-2-carboxylate analogs (target, methyl, benzyl, isopropyl) share an identical TPSA of 57.25 Ų [1]. This TPSA value is well below the 140 Ų threshold for oral bioavailability and the 90 Ų threshold for blood-brain barrier penetration per the rule-of-five framework [2]. Critically, TPSA equivalence across the series means the cyclobutylmethyl group modulates lipophilicity (LogP) and steric profile while preserving hydrogen-bonding capacity—an orthogonal property optimization that is rarely achievable when substituents introduce additional heteroatoms. This enables medicinal chemists to tune membrane permeability independently of solubility and transporter recognition.

TPSA Invariance
Reported
TPSA 57.25 Ų identical across N1-analogs; LogP varies independently (0.98–1.91)
Enables isolated lipophilicity tuning without altering hydrogen-bond pharmacophore
TPSA below oral bioavailability (140 Ų) and BBB (90 Ų) thresholds
TPSA ADME Physicochemical property optimization

Conformational Pre-Organization via Cyclobutane Ring Strain

The cyclobutylmethyl substituent introduces a strained four-membered ring (≈26.3 kcal/mol ring strain) with a characteristic puckered conformation (interplanar angle ~28°) that restricts the rotational freedom of the methylene linker [1]. This contrasts with the freely rotating isopropyl group (three rotatable C–C bonds) and the planar benzyl group (restricted to two rotational states). In protein-ligand binding, pre-organization can reduce the entropic penalty of binding by up to 1–3 kcal/mol (corresponding to a 5–150-fold affinity enhancement) when the ligand's solution conformation matches the bound conformation [2]. The cyclobutane ring's C₄H₇ hydrocarbon surface also provides a hydrophobic contact area distinct from the aromatic π-surface of benzyl, potentially driving different selectivity profiles against homologous protein targets [3].

Conformational Pre-Organization
Class-level inference
Cyclobutane strain ∼26 kcal/mol; estimated entropy benefit 0.5–2.0 kcal/mol
May reduce entropic penalty in rigid binding pockets; requires direct binding validation
No binding data for this compound; class-level precedent only
Conformational analysis Entropy-driven binding Scaffold hopping

Methyl Ester Synthetic Versatility vs. Free Acid

The target compound is the methyl ester of 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid. The methyl ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O) to yield the free carboxylic acid (CAS 1784801-61-1, MW 179.22) , or directly coupled with amines via amidation (e.g., HATU/DIPEA) without prior deprotection . This contrasts with the free acid form, which requires activation (e.g., acyl chloride formation) for coupling. The ester also serves as a protected carboxylate during synthetic sequences involving nucleophilic or basic conditions that would deprotonate or decarboxylate the free acid. The 4-amino group provides an independent nucleophilic handle for parallel derivatization (e.g., sulfonamide, amide, or urea formation), enabling two-directional library synthesis from a single building block .

Synthetic Utility
Supporting evidence
Methyl ester enables direct amidation; free acid requires activation step
Simplifies amide coupling; supports parallel library synthesis from single building block
Orthogonal amino/ester reactivity enables divergent derivatization
Synthetic intermediate Prodrug strategy Parallel library synthesis

Procurement Scenarios for Cyclobutylmethyl Pyrrole Building Block


Kinase Inhibitor Lead Optimization with N1 Conformational Constraint

In JAK or other kinase inhibitor programs where the pyrrole-2-carboxylate scaffold serves as a hinge-binding motif, the N1-substituent extends into the solvent-exposed or selectivity pocket region [1]. The cyclobutylmethyl group's LogP of 1.657 provides a 4.8-fold lipophilicity gain over the N1-methyl analog (LogP 0.975) while avoiding the metabolic oxidation risk of the N1-benzyl analog (LogP 1.905) [2]. The saturated cyclobutane ring also offers a distinct three-dimensional shape for escaping flat SAR—an increasingly important criterion in kinase inhibitor design to avoid promiscuous binding [3]. Procuring this compound as the methyl ester enables direct amidation with elaborated amine fragments for rapid SAR exploration.

Parallel Library Synthesis via Orthogonal Amino/Ester Groups

The 4-NH₂ and 2-COOCH₃ groups provide two independent derivatization vectors from a single building block [1]. The amino group can be acylated, sulfonylated, or converted to ureas/thioureas, while the ester can be hydrolyzed to the acid for amide coupling or used directly in transesterification reactions . This orthogonality supports parallel library synthesis: e.g., fixing the N1-cyclobutylmethyl scaffold while varying both C4-amine substituents and C2-amide/ester derivatives in a 10 × 10 matrix, yielding 100 compounds from one core building block. The TPSA of 57.25 Ų ensures all library members remain within drug-like chemical space regardless of the appended fragments [2].

Fragment-Based Drug Discovery with Conformational Constraint

With a MW of 208 Da, 15 heavy atoms, and 3 rotatable bonds, the compound fits within fragment library criteria (MW < 300, heavy atoms < 20, rotatable bonds ≤ 3) [1]. Its TPSA of 57.25 Ų and LogP of 1.657 place it in favorable property space for fragment hit-to-lead progression . Critically, the cyclobutylmethyl group introduces conformational constraint uncommon among commercially available pyrrole-2-carboxylate fragments, potentially yielding higher ligand efficiency (LE) upon elaboration due to reduced entropic penalty [2]. The methyl ester also serves as a convenient synthetic handle for fragment growing via amide coupling with elaborated amines.

Antimicrobial SAR: DNA Gyrase and Membrane Targeting

Pyrrole-2-carboxylate derivatives with N1-substitution have demonstrated antimicrobial activity through DNA gyrase inhibition and membrane disruption mechanisms [1]. While direct MIC data for the cyclobutylmethyl analog are not yet published, SAR precedent from related N1-alkyl pyrrole-2-carboxylate series indicates that increasing N1-substituent lipophilicity from methyl (LogP 0.98) to benzyl (LogP 1.91) correlates with enhanced antimicrobial potency . The cyclobutylmethyl analog (LogP 1.66) occupies an intermediate position in this lipophilicity-activity continuum, making it a logical procurement choice for systematic SAR studies aiming to decouple lipophilicity-driven potency gains from specific target engagement.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization (N1 conformational constraint)
N1-substituent lipophilicity & steric profile; pre-organized cyclobutane ring
Target engagement assays; selectivity panel screening; metabolic stability assessment
Parallel library synthesis
Orthogonal 4-NH₂ and COOCH₃ reactivity
Reaction condition compatibility; library purity analysis
Fragment-based drug discovery
Fragment-compliant MW (208 Da) & TPSA (57 Ų); conformational constraint
Ligand efficiency upon elaboration; binding thermodynamics
Antimicrobial SAR studies
N1-lipophilicity tuning; membrane permeability context
MIC determination; DNA gyrase inhibition assay; cytotoxicity counterscreen
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